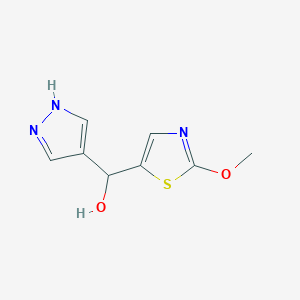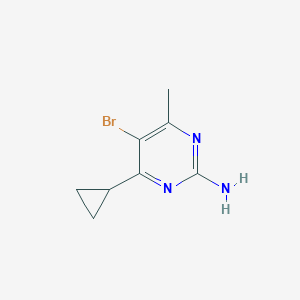
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which uses Selectfluor as a fluorinating agent . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They often involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems helps in maintaining the reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .
Medicine
In medicinal chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is believed to enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 3-Methylpyridine
- 2-Fluoropyridine
Uniqueness
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to the combination of its fluorinated ethylamine and pyridine moieties. This combination imparts distinct chemical and biological properties that are not observed in its individual components or other similar compounds .
Eigenschaften
Molekularformel |
C8H10ClF3N2 |
|---|---|
Molekulargewicht |
226.62 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
WTIANHXXWKHVRT-OGFXRTJISA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)
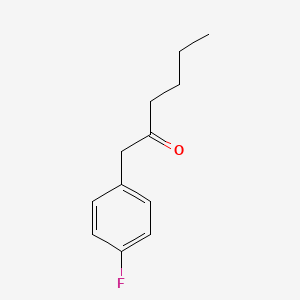

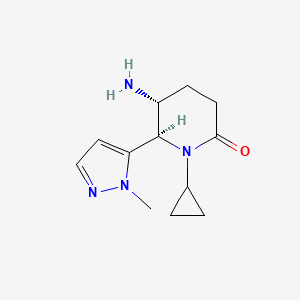
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
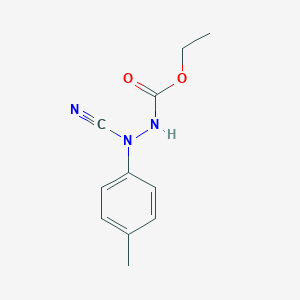

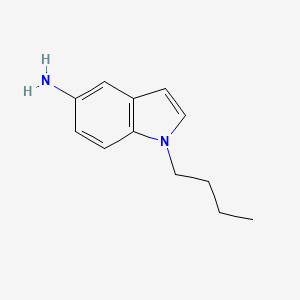
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
